molecular formula C16H27NO6 B1465254 1-(tert-Butyl) 3,5-diethyl (3R,5S)-1,3,5-piperidinetricarboxylate CAS No. 291773-32-5

1-(tert-Butyl) 3,5-diethyl (3R,5S)-1,3,5-piperidinetricarboxylate

Cat. No.: B1465254
CAS No.: 291773-32-5
M. Wt: 329.39 g/mol
InChI Key: OEOOJIYWFRSNCG-TXEJJXNPSA-N
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Description

“1-(tert-Butyl) 3,5-diethyl (3R,5S)-1,3,5-piperidinetricarboxylate” is a chemical compound that contains a tert-butyl group . The tert-butyl group is a simple hydrocarbon moiety that has unique reactivity patterns due to its crowded structure . It’s used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .


Synthesis Analysis

The synthesis of this compound involves the use of carbonyl reductases, which have shown excellent activity for the biosynthesis of similar compounds . A self-sufficient biocatalyst based on carbonyl reductase and NADP+ co-immobilization strategy was developed, which achieved in situ cofactor regeneration . This method showed high enantioselectivity (> 99% e.e.) and yield (98.54%) .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a tert-butyl group, which is a simple hydrocarbon moiety . This group has a unique reactivity pattern due to its crowded structure .


Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by the use of carbonyl reductases . These enzymes exhibit excellent activity towards similar compounds, leading to their biosynthesis . The reactions show high stereoselectivity, high catalytic activity, and relatively mild reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its unique reactivity pattern, which is elicited by the crowded tert-butyl group . This group is a simple hydrocarbon moiety used in various chemical transformations .

Mechanism of Action

The mechanism of action of this compound involves the use of carbonyl reductases . These enzymes exhibit excellent activity towards similar compounds, leading to their biosynthesis . The requirement of cofactor NADH/NADPH leads to high cost for the industrial application of carbonyl reductases .

Future Directions

The future directions for the study of this compound could involve exploring its possible applications in biocatalytic processes . Additionally, the development of more efficient and cost-effective synthesis methods, such as the use of self-sufficient biocatalysts, could also be a focus .

Properties

IUPAC Name

1-O-tert-butyl 3-O,5-O-diethyl (3R,5S)-piperidine-1,3,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO6/c1-6-21-13(18)11-8-12(14(19)22-7-2)10-17(9-11)15(20)23-16(3,4)5/h11-12H,6-10H2,1-5H3/t11-,12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOOJIYWFRSNCG-TXEJJXNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H](CN(C1)C(=O)OC(C)(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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